7-Oxabicyclo[2.2.1]heptane-1-carboximidamide
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Overview
Description
7-Oxabicyclo[221]heptane-1-carboximidamide is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptane-1-carboximidamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxabicycloheptane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-1-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . This inhibition can affect various cellular pathways and processes, making the compound useful in studying enzyme functions and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A natural product with a similar bicyclic structure, known for its biological activity.
Monoterpenoid 7-Oxabicyclo[2.2.1]heptanes: Compounds with similar structures used in fragrance and flavor industries.
Sesquiterpenoid 7-Oxabicyclo[2.2.1]heptanes: Known for their medicinal properties.
Uniqueness
7-Oxabicyclo[2.2.1]heptane-1-carboximidamide is unique due to its specific functional groups and the ability to undergo a wide range of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in various fields .
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-1-carboximidamide |
InChI |
InChI=1S/C7H12N2O/c8-6(9)7-3-1-5(10-7)2-4-7/h5H,1-4H2,(H3,8,9) |
InChI Key |
IYAYXWCXYIZNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1O2)C(=N)N |
Origin of Product |
United States |
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